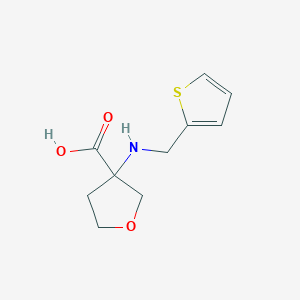
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid, also known as TMAO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TMAO is synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with oxalyl chloride, followed by the addition of N-methylmorpholine and thioanisole.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid is not yet fully understood, but it is believed to involve interactions with the protein surface and the formation of hydrogen bonds. This compound has been shown to stabilize proteins by reducing the exposure of hydrophobic amino acids to the solvent, which can prevent aggregation and denaturation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to stabilize proteins, protect cells and tissues from damage, and prevent denaturation. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid is its ability to stabilize proteins, which can be useful in a wide range of biochemical and physiological experiments. However, this compound also has some limitations, including its potential toxicity and the fact that it may interfere with some experimental techniques.
Direcciones Futuras
There are several potential future directions for research on 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid, including investigating its potential as a cryoprotectant for cells and tissues, exploring its anti-inflammatory properties, and studying its interactions with proteins and other biomolecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound has been shown to have several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid involves several steps, starting with the reaction of thiophene-2-carboxylic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide. This reaction results in the formation of thiophene-2-carbonyl chloride, which is then reacted with N-methylmorpholine and thioanisole to yield this compound.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. One of the primary uses of this compound is as a protein stabilizer, as it has been shown to increase the stability of proteins and prevent denaturation. This compound has also been investigated for its potential as a cryoprotectant, as it can protect cells and tissues from damage during the freezing process.
Propiedades
IUPAC Name |
3-(thiophen-2-ylmethylamino)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9(13)10(3-4-14-7-10)11-6-8-2-1-5-15-8/h1-2,5,11H,3-4,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBIYWQOCHNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
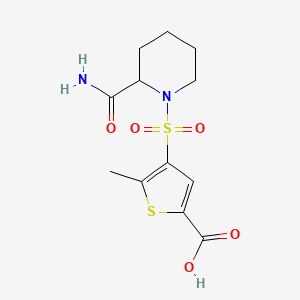

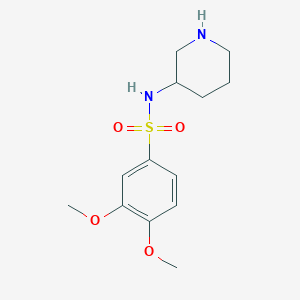

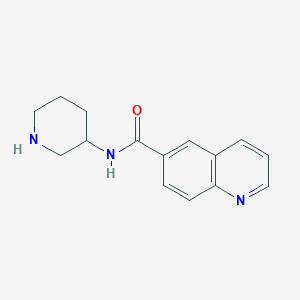
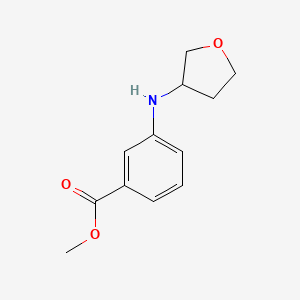

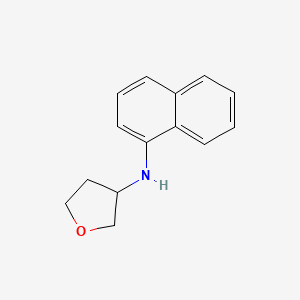



![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
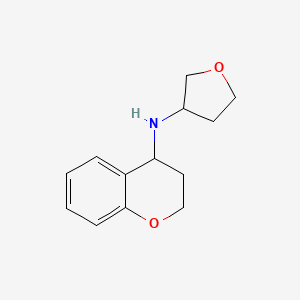
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
